Wine lactone

説明

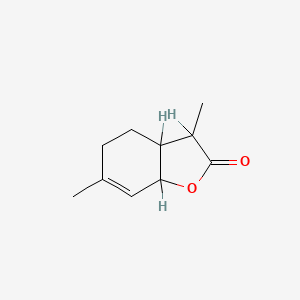

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWBFQXRASPNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(=CC2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886239 | |

| Record name | 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale yellow liquid / Sweet, spicy, woody aroma | |

| Record name | Wine lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

285.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | Wine lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.065-1.071 | |

| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57743-63-2, 182699-77-0 | |

| Record name | 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57743-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057743632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Wine lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 - 50 °C | |

| Record name | Wine lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enantiomeric and Stereoisomeric Forms of Wine Lactone

Chirality and Stereochemistry of Wine Lactone

The distinct aromatic properties of this compound are fundamentally governed by its three-dimensional structure. The molecule's chirality, or "handedness," gives rise to multiple stereoisomers, each with unique sensory characteristics.

Identification of Asymmetric Carbon Atoms

The this compound molecule possesses three asymmetric carbon atoms, also known as chiral centers. bris.ac.ukbris.ac.uk These are carbon atoms bonded to four different substituent groups, a structural feature that allows for the existence of stereoisomers. The presence of these three chiral centers is the basis for the molecule's stereochemical complexity. bris.ac.ukbris.ac.uk

Existence of Eight Stereoisomers

Due to its three chiral centers, this compound can exist in 2³ or eight possible stereoisomers. bris.ac.ukbris.ac.uk These eight isomers are grouped into four pairs of enantiomers. bris.ac.ukbris.ac.uk Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a person's left and right hands. Each of these stereoisomers has been synthesized and separated for analytical and sensory evaluation. bris.ac.ukresearchgate.net

Naturally Occurring Stereoisomer: (3S,3aS,7aR)-Wine Lactone

Of the eight possible stereoisomers, extensive research has identified one specific form as the predominant naturally occurring isomer in wine and other natural sources like orange juice and horseradish. wikipedia.orgd-nb.info This isomer is the (3S,3aS,7aR)-wine lactone. wikipedia.orggoogle.com It is this particular configuration that is primarily responsible for the characteristic aroma associated with this compound. wikipedia.org While this is the most common form, at least one study has reported the presence of its enantiomer, the (3R,3aR,7aS) isomer, in an aged Chardonnay wine. researchgate.net

Differential Sensory Impact of Stereoisomers

Odor Detection Thresholds of Individual Enantiomers

The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell. Research has revealed a dramatic variation in the odor detection thresholds among the stereoisomers of this compound.

The naturally occurring (3S,3aS,7aR)-wine lactone is exceptionally potent, with an extremely low odor detection threshold. wikipedia.org Its threshold has been reported to be as low as 0.01–0.04 picograms per liter (pg/L) in air. Another study noted a threshold of 10 nanograms per liter (ng/L) in a model wine solution. wikipedia.org In contrast, its enantiomer has an odor threshold that is significantly higher, by a factor of 10⁸, rendering it practically odorless by comparison. bris.ac.uk This makes the (3S,3aS,7aR) isomer one of the most potent aroma compounds known. researchgate.net

Table 1: Odor Detection Thresholds of this compound Stereoisomers

| Stereoisomer | Odor Detection Threshold (in air) | Odor Detection Threshold (in model wine) | Reference(s) |

|---|---|---|---|

| (3S,3aS,7aR)-Wine Lactone | 0.01-0.04 pg/L | 10 ng/L | wikipedia.org |

| Enantiomer of (3S,3aS,7aR) | ~1,000,000-4,000,000 pg/L | Not available | bris.ac.uk |

Impact on Overall Aroma Perception

The sensory impact of this compound is almost exclusively attributed to the (3S,3aS,7aR) stereoisomer due to its incredibly low odor threshold. This isomer is described as having pleasant "coconut, woody, and sweet" odors. wikipedia.orgontosight.ai The aroma profile of the (3S,3aS,7aR) isomer is characterized as having intense floral, citrus, and coconut-like notes.

Chiral Analysis Methodologies for Stereoisomer Differentiation

The chemical structure of this compound contains three chiral centers, resulting in the possibility of eight different stereoisomers (four pairs of enantiomers). bris.ac.uk These stereoisomers can exhibit vastly different sensory properties, making their individual identification and quantification crucial for understanding their contribution to the aroma of wine and other products. Differentiating these stereoisomers requires specialized analytical techniques known as chiral analysis.

Gas Chromatography with Chiral Stationary Phases

Gas chromatography (GC) is a powerful technique for separating volatile compounds. For the differentiation of enantiomers, which have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required. This phase creates a chiral environment within the GC column, allowing for differential interaction with the enantiomers and thus enabling their separation. oup.com

The introduction of chiral cyclodextrin-based GC stationary phases has been particularly significant for the analysis of underivatized chiral compounds, including lactones. nih.gov These cyclodextrin (B1172386) derivatives are capable of forming temporary diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and allowing for their separation and quantification.

Pioneering work by Guth in 1996 demonstrated the successful separation of all eight stereoisomers of this compound from a synthesized mixture using gas chromatography on a column coated with a chiral stationary phase. bris.ac.uk This separation was essential for the individual characterization of each isomer. The research confirmed that the naturally occurring, highly potent isomer found in Gewürztraminer wine was the (3S,3aS,7aR)-enantiomer, which possesses an intense, sweet, coconut-like aroma. nih.govresearchgate.netresearchgate.net This isomer has an exceptionally low odor threshold of 0.02 pg/L in air. researchgate.netresearchgate.net In contrast, its enantiomer has an odor threshold that is significantly higher, by a factor of 10⁸. bris.ac.uk

Subsequent studies have utilized enantioselective GC to identify this compound isomers in various matrices. For instance, analysis of a four-year-old Chardonnay wine revealed the presence of the (3R,3aR,7aS) isomer, the enantiomer of the form typically found in younger wines. researchgate.net Fungi, such as Cystostereum murrayi and Pleurotus sapidus, have also been shown to produce specific stereoisomers of this compound, including the rare (3R,3aR,7aS)- and (3S,3aR,7aS)-stereoisomers, as determined by enantioselective GC analysis. researchgate.netresearchgate.net

| Stereoisomer | Configuration | Context of Identification | Analytical Method | Reference |

|---|---|---|---|---|

| 'this compound' | (3S,3aS,7aR) | Predominant isomer in Gewürztraminer wine; lowest odor threshold. | Enantioselective GC | nih.govresearchgate.netresearchgate.net |

| Enantiomer of 'this compound' | (3R,3aR,7aS) | Found in aged Chardonnay wine. | Enantioselective GC-MS | researchgate.net |

| Rare Stereoisomer | (3R,3aR,7aS) | Produced by the basidiomycete Pleurotus sapidus. | Enantioselective-multidimensional GC | researchgate.netresearchgate.net |

| Rare Stereoisomer | (3S,3aR,7aS) | Produced by the basidiomycete Pleurotus sapidus. | Enantioselective-multidimensional GC | researchgate.netresearchgate.net |

Chiral GC-GC-MS for Stereochemical Elucidation

For highly complex samples such as wine, a single chromatographic separation may not be sufficient to resolve all compounds of interest from the matrix. Multidimensional gas chromatography (MDGC), also known as GC-GC or comprehensive two-dimensional gas chromatography (GC×GC), provides enhanced separation power by subjecting the effluent from a primary GC column to a second, independent separation on a secondary column with a different stationary phase. researchgate.net When coupled with mass spectrometry (MS) for detection and identification, this technique becomes a formidable tool for stereochemical elucidation.

Chiral GC-GC-MS combines a chiral separation on one column with a second separation, often based on polarity, on another. mdpi.com This approach increases peak capacity and resolution, allowing for the accurate identification and quantification of specific stereoisomers even at trace levels in a complex mixture. researchgate.net

This methodology has been applied to investigate the chiral composition of lactones in wines. For example, flow-modulated comprehensive two-dimensional gas chromatography (GC×GC) has been used to analyze chiral volatile compounds in botrytized wines. mdpi.com In such a setup, a chiral column (e.g., based on a cyclodextrin derivative) is used in the first dimension to separate the enantiomers, and a second-dimension column (e.g., a polar INNOWax column) separates analytes by polarity. mdpi.com This powerful separation has been used to study the enantiomeric distribution of various lactones, helping to characterize different wine types. researchgate.net Multidimensional chiral chromatography has also been instrumental in determining the relative proportions of lactone enantiomers and diastereomers in Bordeaux dessert wines, linking specific isomers to the wine's sensory profile. researchgate.net

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Flow-Modulated GC×GC-MS/FID | Analysis of chiral compounds in botrytized wines. | A chiral column in the first dimension and a polar column in the second dimension achieved significant separation between wine categories based on chiral compound profiles. | mdpi.com |

| Multidimensional Chiral GC-MS | Study of lactone chirality in Bordeaux dessert wines. | Established the relative proportions of enantiomeric and diastereomeric forms of various lactones, correlating them with wine age and specific aroma nuances. | researchgate.net |

| Chiral GC-GC-MS | Analysis of massoia lactone in musts and wines. | Demonstrated that only the (R)-enantiomer of C10 massoia lactone was present in Merlot and Cabernet Sauvignon musts and wines. | researchgate.net |

Biosynthesis and Formation Pathways of Wine Lactone

Precursors and Metabolic Pathways in Grapes

The journey to wine lactone begins with the synthesis of key precursor molecules within the grape berries. These precursors are then transformed through a series of chemical reactions, ultimately leading to the formation of this impactful aroma compound.

(E)-8-Carboxylinalool as a Key Precursor

(E)-8-carboxylinalool, also referred to as menthiafolic acid, is the direct, odorless precursor to this compound. researchgate.netacs.orgresearchgate.netnih.govmdpi.comfrontiersin.orgbris.ac.uk The formation of this compound from this precursor occurs through a slow, non-enzymatic, acid-catalyzed cyclization process, particularly during wine maturation and aging. researchgate.netresearchgate.netnih.govfrontiersin.org Research has established a direct correlation between the concentration of (E)-8-carboxylinalool in wine and the subsequent amount of this compound that develops. researchgate.netresearchgate.netnih.gov

Role of Linalool (B1675412) as an Initial Substrate

The biosynthesis of the crucial precursor, (E)-8-carboxylinalool, originates from the monoterpene linalool. acs.orgresearchgate.netnih.govmdpi.combris.ac.ukmdpi.comresearchgate.netnewphytologist.org Linalool, a common aroma compound found in grapes, serves as the initial substrate for a multi-step enzymatic reaction that ultimately yields (E)-8-carboxylinalool. researchgate.net While linalool itself contributes to the aromatic profile of certain wines, its role as the foundational molecule for this compound formation is of significant importance. acs.orgfrontiersin.org

Accumulation of (E)-8-Carboxylinalool as a Glycoside in Grape Berries

In grape berries, (E)-8-carboxylinalool is primarily stored in a non-volatile form as a glycoside. researchgate.netresearchgate.netnih.gov This means it is bound to a sugar molecule, rendering it aromatically inactive. The process of glycosylation allows the grape to accumulate this precursor without it immediately converting to the potent this compound. researchgate.netresearchgate.net During winemaking, these glycosides can be hydrolyzed, releasing the free form of (E)-8-carboxylinalool, which can then participate in the slow cyclization to this compound. researchgate.netacs.orgnih.gov

Involvement of the Cytochrome P450 Enzyme VvCYP76F14

A specific enzyme, VvCYP76F14, which belongs to the cytochrome P450 family, is the key catalyst in the conversion of linalool to (E)-8-carboxylinalool in grapevines. researchgate.netacs.orgresearchgate.netnih.govmdpi.comfrontiersin.orgbris.ac.ukfrontiersin.orgmdpi.comnewphytologist.orgfrontiersin.org This multifunctional enzyme is highly expressed in maturing grape berries and is responsible for the multi-step oxidation of linalool. researchgate.netresearchgate.netnih.gov The activity of VvCYP76F14 has been shown to directly influence the levels of this compound precursors in different grape varieties. acs.orgmdpi.com

The enzyme VvCYP76F14 efficiently catalyzes the oxidation of linalool to produce (E)-8-carboxylinalool. researchgate.netresearchgate.netnih.gov This transformation is not a single-step reaction but a sequential process involving several oxidative steps. Studies have confirmed that VvCYP76F14 is the major synthase for (E)-8-carboxylinalool in grape berries. researchgate.netresearchgate.net

The conversion of linalool to (E)-8-carboxylinalool by VvCYP76F14 involves a three-step enzymatic cascade: acs.orgnih.govmdpi.comfrontiersin.orgmdpi.comfrontiersin.org

Hydroxylation: The process begins with the hydroxylation of linalool at the C8 position, which results in the formation of (E)-8-hydroxylinalool. acs.orgnih.gov

Dehydrogenation: Subsequently, the (E)-8-hydroxylinalool undergoes dehydrogenation at the same carbon atom, leading to the production of (E)-8-oxolinalool. acs.orgnih.gov

Carboxylation: Finally, (E)-8-oxolinalool is further oxidized to form (E)-8-carboxylinalool. acs.orgnih.govmdpi.com

This entire sequence is catalyzed by the single multifunctional enzyme, VvCYP76F14. researchgate.netacs.orgmdpi.com

Research Findings on this compound Precursors

| Grape Variety Type | Linalool Content | (E)-8-hydroxylinalool Content | (E)-8-oxolinalool Content | (E)-8-carboxylinalool Content |

|---|---|---|---|---|

| Neutral | No Significant Difference | Significant Variation | Significant Variation | Significant Variation |

| Aromatic | No Significant Difference | Significant Variation | Significant Variation | Significant Variation |

| Full-Bodied | No Significant Difference | Significant Variation | Significant Variation | Significant Variation |

Data derived from studies on 54 wine grape varieties, indicating that while the initial substrate (linalool) levels are similar, the subsequent enzymatic products vary significantly across different bouquet types, highlighting the role of VvCYP76F14 activity. acs.orgnih.gov

Genetic Basis and Quantitative Trait Loci (QTL) for VvCYP76F14 Expression

The genetic underpinnings of this compound precursor formation are linked to the expression of the VvCYP76F14 gene. This gene encodes a cytochrome P450 enzyme responsible for the multistep oxidation of linalool to (E)-8-carboxylinalool, the direct precursor of this compound. researchgate.netnih.gov Research has identified a quantitative trait locus (QTL) for (E)-8-carboxylinalool content in grape berries that co-locates with the VvCYP76F14 gene. nih.govscience.gov This finding establishes a direct link between the genetic makeup of the grapevine variety and its potential to produce the precursor for this important aroma compound. nih.gov

Studies involving progeny from a cross between Riesling and Gewürztraminer grapes have demonstrated that the VvCYP76F14 gene is a major determinant of (E)-8-carboxylinalool levels in the berries. nih.gov The expression of this gene is highly active in maturing berries, ensuring the synthesis of the precursor. nih.govnih.gov While variations in the amino acid sequence of the VvCYP76F14 enzyme were initially thought not to correlate with its activity, more recent studies have categorized grape varieties into neutral, aromatic, and full-bodied types based on sequence differences in VvCYP76F14, which do correlate with the concentration of this compound precursors. acs.orgnih.govacs.orgnih.gov

Impact of VvCYP76F14 Mutations on Precursor Production

Mutations in the VvCYP76F14 gene can significantly impact the production of (E)-8-carboxylinalool and its intermediates. acs.orgnih.gov Site-directed mutagenesis studies have identified key amino acid residues that are critical for the catalytic activity of the VvCYP76F14 enzyme. acs.orgnih.govacs.org For instance, a notable D299T mutation in VvCYP76F14 has been shown to lead to a complete loss of its ability to produce (E)-8-oxolinalool and (E)-8-carboxylinalool. acs.orgnih.govnih.gov This is consistent with the undetectable levels of these precursors in a grape line harboring this specific mutation. acs.orgnih.gov

Furthermore, other mutations at residues such as I120L, L298V, E378G, and T389A have also been found to cause a significant decrease in the enzymatic activity of VvCYP76F14. frontiersin.orgresearchgate.net The presence of such mutations in certain grape varieties results in lower in vitro enzymatic activity and a reduced capacity to synthesize the precursors for this compound. mdpi.com Conversely, transient expression of a functional VvCYP76F14 gene from a high-precursor variety in a mutant line can restore the production of (E)-8-hydroxylinalool, (E)-8-oxolinalool, and (E)-8-carboxylinalool. mdpi.comcam.ac.uk These findings underscore the critical role of the VvCYP76F14 enzyme's integrity in determining the potential for this compound formation. mdpi.com

Table 1: Impact of VvCYP76F14 Mutations on Precursor Production

| Mutation | Effect on VvCYP76F14 Activity | Impact on Precursor Levels | Reference |

| D299T | Complete loss of (E)-8-oxolinalool and (E)-8-carboxylinalool production | Undetectable levels of (E)-8-oxolinalool and (E)-8-carboxylinalool | acs.orgnih.govnih.gov |

| I120L | Significant decrease in enzymatic activity | Reduced precursor production | frontiersin.orgresearchgate.net |

| L298V | Significant decrease in enzymatic activity | Reduced precursor production | frontiersin.orgresearchgate.net |

| E378G | Significant decrease in enzymatic activity | Reduced precursor production | frontiersin.orgresearchgate.net |

| T389A | Significant decrease in enzymatic activity | Reduced precursor production | frontiersin.orgresearchgate.net |

Formation During Wine Maturation and Aging

Non-Enzymatic Acid-Catalyzed Cyclization of (E)-8-Carboxylinalool

This compound is not synthesized in the grape itself but is formed during the maturation and aging of wine. nih.govresearchgate.netfrontiersin.org The primary mechanism for its formation is a slow, non-enzymatic, acid-catalyzed cyclization of its precursor, (E)-8-carboxylinalool. nih.govresearchgate.netfrontiersin.org This odorless precursor, also known as menthiafolic acid, accumulates in the grape berries and is then gradually converted to the highly aromatic this compound under the acidic conditions of wine. researchgate.netbris.ac.uk The concentration of this compound in a wine is therefore correlated with the initial concentration of (E)-8-carboxylinalool. researchgate.netnih.gov This conversion process is a key contributor to the development of the wine's bouquet over time. mdpi.comresearchgate.net

Kinetic Aspects of this compound Formation

The formation of this compound from (E)-8-carboxylinalool is a very slow process. researchgate.netnih.govresearchgate.net This slow kinetic rate means that (E)-8-carboxylinalool is not a significant source of this compound in young wines unless it is present in very high concentrations. nih.gov However, in wines that are aged for several years, it becomes a significant precursor. nih.gov The half-life for the conversion has been estimated to be approximately two years at a pH of 3.2 and a temperature of 15°C. This slow formation and accumulation of this compound is a critical factor in the development of the aged character of certain white wines. researchgate.netawri.com.au

Influence of Wine pH and Temperature on Formation

The rate of this compound formation is significantly influenced by the pH and temperature of the wine. nih.gov The reaction is acid-catalyzed, meaning it proceeds more readily in the acidic environment of wine. nih.govfrontiersin.org Studies have shown that both pH and temperature affect the enantiomeric composition of the resulting this compound. nih.gov

Table 2: Influence of pH and Temperature on this compound Formation

| Temperature | pH | Enantiomeric Excess (ee) | Favored Enantiomer | Reference |

| 100°C | 3.2 | 5–22% | (3S,3aS,7aR) | nih.gov |

| 45°C | 3.0, 3.2, 3.4 | Near-racemic | - | nih.gov |

| Room Temperature | 3.4 | up to 60% | (3S,3aS,7aR) | nih.gov |

Contribution of Glucose Esters as Precursors

In grape berries, (E)-8-carboxylinalool can exist as a glucose ester. researchgate.netnih.gov It has been proposed that this glycosidically bound form could also serve as a precursor to this compound. researchgate.netawri.com.au Research has shown that this compound can be formed hydrolytically from the glucose ester of (E)-8-carboxylinalool at an elevated temperature of 45°C and wine pH. nih.gov

However, at room temperature, this compound was only observed to form from the free acid, not the glucose ester. nih.gov This suggests that the glucose ester is not a significant direct precursor for this compound formation in wine under normal aging conditions. nih.gov It is more likely that the glucose ester first hydrolyzes to the free (E)-8-carboxylinalool, which then undergoes the slow acid-catalyzed cyclization to form this compound. researchgate.net

Relationship to Aged Flavor Development in White Wines

This compound is not typically present in grape juice but forms over time during wine maturation. Its concentration has been observed to increase as wine ages, contributing significantly to the bouquet of aged white wines. The precursor to this compound is an odorless compound called (E)-8-carboxylinalool. This precursor undergoes a slow, non-enzymatic, acid-catalyzed cyclization under the acidic conditions of wine to form this compound. sci-hub.sesciencedaily.com This gradual transformation is a key reason why this compound is associated with the flavor profile of older wines. For instance, in Riesling, it is thought to contribute to the characteristic 'lime' flavor that develops with age. awri.com.au

The formation of (E)-8-carboxylinalool itself originates in the grape. Research has identified a specific cytochrome P450 enzyme, VvCYP76F14, present in grapevines. sciencedaily.com This enzyme is responsible for converting monoterpenol linalool into (E)-8-carboxylinalool during the growth of the grapes. sciencedaily.com Therefore, the potential for a wine to develop the characteristic aroma of this compound upon aging is established in the vineyard through the enzymatic activity within the grapes.

Alternative Biosynthetic Pathways

Beyond the established pathway in grapes and wine, microorganisms offer alternative routes to this compound, highlighting the diverse origins of this potent aroma compound.

The white-rot fungus Pleurotus sapidus has been identified as a producer of this compound. acs.orgnih.gov This fungus can synthesize the compound through submerged cultivation, offering a potential biotechnological source for this flavor compound. acs.orgnih.gov

Studies have demonstrated that Pleurotus sapidus can produce this compound de novo, meaning from simple primary carbon sources like glucose. acs.orgmdpi.com Isotopic labeling studies using ¹³C-labeled glucose confirmed that the carbon backbone of the this compound was derived from the glucose supplied in the culture medium. acs.orgnih.gov The biosynthesis of these bicyclic monoterpenoids was found to correlate with the availability of glucose, indicating a direct link to the primary metabolism of the fungus. acs.orgnih.gov

Further investigations into the fungal biosynthetic pathway have identified key intermediate compounds. Supplementation studies with isotopically labeled substrates pointed to limonene (B3431351) and p-menth-1-en-9-ol (B100243) as intermediates in the formation of this compound by Pleurotus sapidus. sci-hub.seacs.orgnih.gov This suggests a multi-step enzymatic conversion from these monoterpene precursors to the final lactone structure.

Pleurotus sapidus has shown the ability to biotransform various enantiomeric forms of precursor compounds. The fungus can convert all enantiomeric forms of intermediates like limonene and p-menth-1-en-9-ol into the corresponding isomers of this compound. acs.orgnih.gov Interestingly, the fungus produces rare stereoisomers, specifically the (3R,3aR,7aS)- and (3S,3aR,7aS)-stereoisomers of this compound, which are not the typical forms found in wine. sci-hub.seacs.orgnih.gov

The non-enzymatic formation of this compound from (E)-8-carboxylinalool in wine is proposed to occur through a carbocationic cascade cyclization. mdpi.com This type of reaction is more commonly associated with enzyme-catalyzed terpene synthesis. The mechanism involves the formation of an allylic carbocation after the loss of a water molecule from the precursor. mdpi.com A subsequent cyclization and a 1,3-hydride shift lead to the stable bicyclic structure of this compound. mdpi.comacs.org Deuterium-labeling experiments have provided evidence for this non-enzymatic, yet stereoselective, cationic cyclization cascade. acs.orgnih.gov Quantum chemistry calculations have also been used to analyze the reaction mechanism, supporting the preferential formation of the (3S, 3aS, 7aR) configuration of this compound from the (6R) form of (E)-8-carboxylinalool in acidic aqueous solutions.

Intermediate Compounds in Fungal Pathways (e.g., limonene, p-menth-1-en-9-ol)

Consideration of Fatty Acid Derived Lactones

The general biosynthetic route for these lactones involves several key steps. It begins with the biosynthesis of fatty acids, followed by a post-modification step that introduces a hydroxyl group onto the fatty acid chain. mdpi.com This hydroxylation can be catalyzed by various enzymes, including hydroxylases, lipoxygenases, or a combination of epoxidases and epoxide hydrolases. researchgate.net The resulting hydroxy fatty acid is then shortened through the β-oxidation pathway, a cyclic process that removes two carbons from the chain with each cycle. mdpi.com After a specific number of β-oxidation cycles, a 4- or 5-hydroxy acid is produced, which undergoes intramolecular cyclization (lactonization) to form a stable five-membered (γ-lactone) or six-membered (δ-lactone) ring. mdpi.comresearchgate.net This final cyclization can occur spontaneously, especially under the acidic conditions of wine. mdpi.com

Detailed Research Findings

Research has identified specific pathways for several prominent fatty acid-derived lactones in wine:

γ-Nonalactone: This lactone has been identified as an oxidation product of linoleic acid in wine. researchgate.net Studies using deuterium (B1214612) labeling have shown that the yeast Saccharomyces cerevisiae can produce γ-nonalactone from linoleic acid via two different pathways. The primary pathway involves the 13-lipoxygenation of linoleic acid to create (S)-13-hydroxyoctadecadienoic acid, which then undergoes four cycles of β-oxidation and a final α-oxidation to yield (S)-γ-nonalactone. flinders.edu.au A secondary pathway involves 9-lipoxygenation to form (R)-9-hydroxyoctadecadienoic acid. flinders.edu.au

γ-Decalactone and γ-Dodecalactone: The formation of (R)-γ-decalactone and (R)-γ-dodecalactone is proposed to start from palmitoleic acid and oleic acid, respectively. The pathway involves the epoxidation of the fatty acid's double bond, followed by hydrolysis via an epoxide hydrolase to create a dihydroxy fatty acid. Subsequent β-oxidation and cyclization yield the final lactone. flinders.edu.au

Other Lactones: Compounds like massoia lactone have also been linked to fatty acid oxidation in wine, contributing to the aroma profile associated with premature aging in some red wines. researchgate.net

The enzymatic machinery for these transformations can originate from grapes (e.g., lipoxygenase) or microorganisms like yeast, which play a crucial role in metabolizing fatty acids during fermentation. hawaiibevguide.comflinders.edu.aumdpi.com The presence and concentration of these lactones are influenced by factors such as grape variety, ripeness, yeast strain, and winemaking conditions. hawaiibevguide.comresearchgate.net

The table below summarizes the key fatty acid precursors and their corresponding lactone products found in wine.

| Precursor Fatty Acid | Key Pathway(s) | Resulting Lactone |

| Linoleic Acid | Lipoxygenation, β-oxidation, α-oxidation | γ-Nonalactone |

| Oleic Acid | Epoxidation, Hydrolysis, β-oxidation | (R)-γ-Decalactone |

| Palmitoleic Acid | Epoxidation, Hydrolysis, β-oxidation | (R)-γ-Dodecalactone |

This table illustrates the direct link between common unsaturated fatty acids and the formation of important aroma-active lactones in wine, distinguishing their origin from the monoterpenoid pathway of this compound itself.

Synthetic Approaches to Wine Lactone

Total Synthesis Methodologies

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, has been instrumental in understanding and producing wine lactone.

Early Synthetic Routes and Characterization of Isomers

Initial synthetic efforts were crucial for identifying the correct structure and configuration of the naturally occurring this compound. The chemical structure was first identified as 3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one through high-resolution mass spectrometry (HR-MS). researchgate.netresearchgate.net To determine the exact spatial arrangement of the atoms, stereochemically controlled syntheses were developed to produce all eight possible isomers of this compound. researchgate.netresearchgate.net These isomers were then thoroughly characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Circular Dichroism (CD) measurements. researchgate.netresearchgate.net

One of the first preparations of enantiomerically pure this compound started from (S)- and (R)-limonene. This method produced a mixture of diastereoisomers that then required separation by chromatography. cnr.it The comparison of the synthesized isomers with the natural compound, particularly through enantioselective gas chromatography (GC), confirmed that the 'this compound' found in wine corresponds to the (3S,3aS,7aR)-enantiomer. researchgate.netresearchgate.net This specific isomer was also found to have the lowest odor threshold, making it the most potent aroma contributor. researchgate.netresearchgate.net

Enantioselective Synthesis Strategies

To overcome the limitations of separating isomers and to produce the desired (3S,3aS,7aR)-wine lactone efficiently, chemists have developed several enantioselective synthesis strategies. These methods aim to control the stereochemistry during the reaction sequence, leading directly to the desired enantiomer.

A prominent and efficient strategy for constructing the bicyclic core of this compound is the intramolecular Diels-Alder (IMDA) reaction. oup.comoup.comubinkim.com This approach involves creating a linear triene precursor that, upon heating, cyclizes to form the characteristic fused ring system of this compound. oup.comubinkim.com

One successful enantioselective synthesis using this method starts from (S)-2-methyl-3-butenoic acid. oup.comoup.com This chiral starting material is converted into a triene precursor. The key IMDA step is then carried out by adding a solution of the triene in decalin dropwise to preheated decalin at 200 °C. oup.com This process yields the desired (3S,3aS,7aR)-wine lactone with high selectivity. oup.comoup.com Theoretical studies using density functional theory (DFT) have been employed to predict the diastereoselectivity of the IMDA reaction, showing good correlation with experimental results. ubinkim.com

| Starting Material | Key Reaction | Product | Reference |

| (S)-2-methyl-3-butenoic acid | Intramolecular Diels-Alder (IMDA) | (3S,3aS,7aR)-wine lactone | oup.comoup.com |

| Acyl fluoride (B91410) and silyl (B83357) enol ether | TBAF-catalyzed coupling followed by IMDA | (±)-wine lactone | ubinkim.com |

Another powerful technique for the enantioselective synthesis of this compound involves a palladium-catalyzed allylic substitution. researchgate.netuwindsor.ca This method was used in the first enantioselective synthesis of enantiomerically pure (-)-wine lactone. researchgate.netresearchgate.net

The key step in this synthesis is the reaction of (±)-2-cyclohexen-1-yl acetate (B1210297) with dimethylmalonate. researchgate.net This reaction is catalyzed by a palladium complex containing a chiral phosphanyldihydrooxazole ligand (L1 or L2). researchgate.netresearchgate.net This catalytic step establishes the key stereocenter with high enantioselectivity. uwindsor.ca The resulting product is then converted through a series of steps, including decarboxylation, iodolactonization, and elimination, to furnish the enantiomerically pure bicyclic lactone intermediate. researchgate.netresearchgate.net Further diastereoselective introduction of methyl groups leads to the final (-)-wine lactone. researchgate.net

| Reactants | Catalyst | Key Steps | Final Product | Overall Yield | Reference |

| (±)-2-cyclohexen-1-yl acetate, dimethylmalonate | Palladium complexes with phosphanyldihydrooxazole ligands | Allylic substitution, decarboxylation, iodolactonization, elimination, methylation | (-)-wine lactone | 43% from key intermediate | researchgate.net |

A stereoselective five-step synthesis of (3S,3aS,7aR)-wine lactone has been developed that utilizes an asymmetric reduction catalyzed by an (S)-oxazaborolidine catalyst. This type of reaction is also known as the Corey-Bakshi-Shibata (CBS) reduction.

A key step in this patented process is the asymmetric reduction of 6-(carboalkoxymethyl)-3-methyl-2-cyclohexene-1-one. The (S)-oxazaborolidine catalyst ensures that this reduction proceeds with high enantiomeric excess (>90%). The resulting chiral alcohol is then carried forward through several steps, including a final methylation step using lithium diisopropylamide (LDA) and a methyl halide at low temperatures (-78°C), to yield the target this compound with high purity (>95%). This method has the advantage of avoiding the formation of stereoisomeric byproducts that can be an issue in syntheses starting from limonene (B3431351).

Biocatalysis, specifically the use of enzymes like lipases, offers another effective route to enantiomerically pure this compound. cnr.itdntb.gov.ua Lipase-mediated kinetic resolution is a process where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. google.comresearchgate.net

In the context of this compound synthesis, a concise route was developed starting from the enantiomeric forms of p-mentha-1,8(10)-diene-3,9-diol. cnr.it These enantiomerically pure diols were obtained through lipase-mediated kinetic resolution of the corresponding racemic material. cnr.itcnr.it The resolved diols then serve as versatile building blocks for a divergent synthesis that can produce not only the enantiomeric forms of this compound but also epi-wine lactone, dill ether, and epi-dill ether through a series of chemo- and diastereoselective reactions. cnr.it

| Starting Material | Enzyme | Process | Key Intermediate | Final Product | Reference |

| Racemic p-mentha-1,8(10)-diene-3,9-diol | Lipase PS | Kinetic Resolution (Acetylation) | Enantiomerically pure (3S,4S)- and (3R,4R)-p-mentha-1,8(10)-diene-3,9-diol | (+)- and (-)-Wine Lactone | cnr.it |

Multi-Step Synthesis with Oxazaborolidine Catalysis

Stereochemically Controlled Synthesis

Stereochemically controlled synthesis aims to produce specific stereoisomers of this compound, particularly the highly aromatic (3S,3aS,7aR)-isomer. Researchers have developed several enantioselective and diastereoselective strategies to achieve this.

One prominent method is the intramolecular Diels-Alder (IMDA) reaction . This approach constructs the bicyclic core of the this compound in a controlled manner. For instance, an enantioselective synthesis of (3S,3aS,7aR)-wine lactone was accomplished starting from (S)-2-methyl-3-butenoic acid, where the IMDA reaction served as the pivotal step.

Another key strategy involves palladium-catalyzed enantioselective allylic substitution . This method was used to prepare enantiomerically pure (-)-wine lactone and its epimer. The synthesis begins with the allylic substitution of (±)-2-cyclohexen-1-yl acetate using a palladium complex with a phosphanyldihydrooxazole ligand, followed by steps including decarboxylation and iodolactonization to yield a bicyclic lactone intermediate with high enantiomeric purity.

The use of chiral starting materials is a common theme. Syntheses have been developed starting from the enantiomeric forms of p-mentha-1,8(10)-diene-3,9-diol, which serve as versatile building blocks for a divergent synthesis of both this compound and epi-wine lactone enantiomers. To evaluate the configuration and sensory properties of all possible isomers, syntheses starting from (R)- and (S)-limonene have been employed to produce mixtures of all eight stereoisomers, which are then separated chromatographically.

Asymmetric reduction is another tool for controlling stereochemistry. A process has been developed involving the asymmetric reduction of an α-methyl-γ-keto acid intermediate using an optically active ruthenium complex as a catalyst. This method can selectively produce the (3S,3aS,7aR) form of this compound. google.com

Table 1: Comparison of Stereoselective Synthesis Strategies for this compound

| Strategy | Key Reaction | Starting Material (Example) | Control Element | Target Isomer Example |

|---|---|---|---|---|

| Intramolecular Diels-Alder | Cycloaddition | (S)-2-methyl-3-butenoic acid | Chiral substrate | (3S,3aS,7aR)-Wine Lactone |

| Allylic Substitution | Pd-catalyzed substitution | (±)-2-cyclohexen-1-yl acetate | Chiral catalyst (PHOX ligand) | (-)-Wine Lactone |

| Chiral Pool Synthesis | Iodolactonization | p-mentha-1,8(10)-diene-3,9-diol | Chiral substrate | Enantiomeric forms of this compound |

| Asymmetric Reduction | Hydrogenation | α-methyl-γ-keto acid | Chiral Ruthenium complex | (3S,3aS,7aR)-Wine Lactone google.com |

Synthesis of Deuterated this compound for Research (e.g., this compound-d3)

Deuterated analogues of aroma compounds are crucial for research, particularly as internal standards in stable isotope dilution analysis (SIDA). profpc.com.br SIDA is a highly accurate quantification method essential for determining the concentration of potent, low-level compounds like this compound in complex matrices such as wine. While a commercial listing for "this compound-d3" exists, detailed synthetic procedures in the public domain are sparse. smolecule.com

However, the synthesis of isotopically labeled this compound precursors has been successfully demonstrated for mechanistic studies. To understand the non-enzymatic, acid-catalyzed cyclization that forms this compound, stereoselectively deuterium-labeled precursors were synthesized. acs.org These precursors were:

(2E,6R,7Z)-[8-²H]-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid

(2E,7E)-(±)-[8-²H]-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid

The analysis of the this compound isomers generated from these labeled precursors confirmed that the natural formation involves a stereoselective cationic cyclization cascade, including a 1,3-hydride shift. acs.org

Reduction with deuterated reagents : Using reagents like sodium borodeuteride (NaBD₄) to introduce deuterium (B1214612) atoms. flinders.edu.au

Catalytic deuterogenation : The reduction of a double or triple bond using deuterium gas (D₂) and a catalyst. flinders.edu.au

H-D Exchange : Replacing hydrogen atoms with deuterium by using D₂O under basic or acidic conditions or with specific catalysts. thalesnano.com

Wittig Olefination : Using deuterated reagents in a Wittig reaction to build the carbon skeleton with incorporated isotopes. nih.gov

These established methods for other lactones could be adapted to synthesize this compound-d3 or other isotopologues for quantitative and mechanistic research.

Table 2: Examples of Deuterated Compounds for Wine Research

| Compound | Purpose | Synthetic Approach Highlight | Reference |

|---|---|---|---|

| (2E,6R,7Z)-[8-²H]-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid | Mechanistic Study | Stereoselective labeling of a this compound precursor | acs.org |

| [²H₄]cis- and [²H₄]trans-oak lactone | SIDA Internal Standard | Not detailed in abstract | profpc.com.br |

| ²H₂¹³C₂-γ-Nonalactone | SIDA Internal Standard | Wittig olefination and deuterogenation | nih.gov |

| d₃-γ-Octalactone | General lactone synthesis | Free radical addition to deuterated olefins | flinders.edu.au |

Analytical Methodologies for Wine Lactone

Chromatographic Techniques

Chromatography is the cornerstone for isolating wine lactone from the thousands of other volatile and non-volatile compounds present in wine. The choice of technique depends on the desired sensitivity, selectivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and widely used technique for the quantification of this compound and other volatile compounds in wine. mdpi.com In this method, volatile compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. Following separation, the compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

For the analysis of lactones, which are often present in low concentrations, a pre-concentration step is typically necessary. core.ac.uk Solid-Phase Extraction (SPE) is a common sample preparation technique used prior to GC-MS analysis to isolate and concentrate lactones from the wine matrix. researchgate.netchromatographyonline.comnih.gov Enantioselective GC-MS, which utilizes chiral stationary phases like β-cyclodextrin derivatives, can be employed to separate and quantify the individual stereoisomers of this compound, which is critical as they can possess different sensory properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for analyzing compounds in complex matrices like wine. chromatographyonline.comacs.org While GC-MS is more common for volatile compounds, LC-MS/MS is highly effective, particularly for less volatile or thermally unstable compounds, and often requires minimal sample preparation. researchgate.net In this technique, separation is achieved in the liquid phase, typically using a reversed-phase column. oiv.int

The sample is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. oiv.int Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by performing two stages of mass analysis. The first stage selects a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented. The second stage analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for highly sensitive quantification. researchgate.net Although less frequently cited specifically for this compound compared to GC-MS, LC-MS/MS is a recommended methodology for the analysis of trace-level compounds in aqueous matrices. chromatographyonline.com

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accurate quantification of aroma compounds in complex matrices like wine. oeno-one.eu This method overcomes challenges related to matrix effects and analyte loss during sample preparation and injection. chromatographyonline.com SIDA involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., deuterium-labeled this compound) to the sample as an internal standard at the beginning of the analytical procedure. oeno-one.euflinders.edu.auacs.org

Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, concentration, and chromatographic analysis. chromatographyonline.com Quantification is based on the ratio of the response of the native analyte to that of the isotopically labeled internal standard. This approach yields high accuracy and reproducibility. acs.org SIDA methods have been successfully developed for various lactones in wine, demonstrating excellent linearity and precision. chromatographyonline.comacs.org

Table 1: Research Findings on SIDA for Lactone Quantification in Wine

| Target Lactone(s) | Labeled Standard Used | Analytical Technique | Key Findings | Reference(s) |

| γ-Nonalactone | 2H213C2-γ-Nonalactone | SIDA-SPE-GC-MS | Method successfully quantified γ-nonalactone in Pinot noir and botrytised wines. | chromatographyonline.comoeno-one.eu |

| γ-Octalactone, γ-Nonalactone, γ-Decalactone, γ-Dodecalactone | 2H7-analogues of each lactone | SIDA-SPE-GC-MS | Methods were highly accurate and reproducible (R² ≥ 0.999; SD ≤ 1%). | acs.org |

| Various γ-Lactones | Deuterated analogues (d7-standards) | SIDA with SPE clean-up | An initial HS-SPME method was altered to an SPE method to avoid co-eluting compounds. | flinders.edu.au |

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the analysis of volatile and semi-volatile compounds in wine. mdpi.comnih.gov It is valued for its speed, simplicity, and sensitivity. mdpi.com The method involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the headspace (the vapor) above the wine sample in a sealed vial. researchgate.netnih.gov Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis by GC-MS. nih.govmdpi.com

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, temperature, and the composition of the wine matrix (e.g., ethanol (B145695) content, ionic strength). nih.govresearchgate.net Various fiber coatings have been tested to optimize the extraction of lactones. core.ac.ukresearchgate.net This technique has been successfully applied to develop quantitative methods for a range of lactones in both white and red wines. core.ac.uknih.gov

Table 2: Example HS-SPME Conditions for Lactone Analysis in Wine

| Fiber Coating | Sample Volume | Extraction Temp. | Extraction Time | Analytical System | Reference(s) |

| DVB/CAR/PDMS | 2.5 mL | 35 °C | 20 min | GC×GC-TOF-MS | mdpi.com |

| Not specified | 2.5 mL | Not specified | Not specified | GC×GC-TOF-MS | nih.gov |

| PA (Polyacrylate) | Not specified | Not specified | Not specified | GC-MS | researchgate.net |

| Various tested | Not specified | Optimized | Optimized | GC-MS | core.ac.uknih.gov |

Comprehensive Two-Dimensional Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. nih.govnih.gov This is particularly advantageous for analyzing extremely complex samples like wine, which contain hundreds or even thousands of volatile compounds. researchgate.net In a GC×GC system, two columns with different stationary phase selectivities are connected in series. The entire sample is subjected to separation on both columns, resulting in a two-dimensional chromatogram with highly structured groupings of chemically related compounds. core.ac.uk

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which offers high-speed data acquisition, GC×GC-TOF-MS becomes a powerful tool for the in-depth investigation of the wine volatilome. mdpi.comnih.gov This technique can effectively separate co-eluting compounds that would overlap in a standard GC-MS analysis, allowing for the detection and identification of trace-level compounds, including various lactones, that might otherwise be missed. nih.govcore.ac.uk Studies have shown this method is particularly beneficial for the analysis of terpenes, lactones, and volatile phenols in wine. nih.gov

Detection and Quantification Strategies

The primary challenge in analyzing this compound is its low concentration in a highly complex matrix. researchgate.netnih.gov Therefore, detection and quantification strategies must prioritize sensitivity, selectivity, and accuracy.

Detection Limits: Successful methods must achieve low detection and quantification limits, often in the sub-µg/L (ng/L) range, as the sensory threshold of this compound is extremely low. researchgate.netawri.com.au For example, methods developed using GC-MS/MS have reported detection limits for various lactones between 3 and 60 ng/L. researchgate.net

Matrix Effects: The wine matrix, containing ethanol, sugars, acids, and phenols, can interfere with quantification, either suppressing or enhancing the analytical signal. researchgate.netnih.gov Matrix effects can be mitigated by using matrix-matched calibration standards or, more effectively, by employing Stable Isotope Dilution Analysis (SIDA), where the internal standard behaves similarly to the analyte in the specific matrix. chromatographyonline.comacs.org

Sample Preparation: As discussed, sample preparation is critical. Techniques like Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME) are essential for concentrating the analyte and removing interfering matrix components, thereby improving the sensitivity and reliability of the analysis. researchgate.netnih.gov The choice of extraction phase and conditions must be carefully optimized for lactones. core.ac.ukflinders.edu.au

Instrumentation: High-sensitivity detectors are required. Mass spectrometers, particularly triple quadrupole (QqQ) and time-of-flight (TOF) analyzers, are preferred. researchgate.netnih.gov GC-MS/MS (using a QqQ) operating in Multiple Reaction Monitoring (MRM) mode offers excellent selectivity and sensitivity for target compounds. researchgate.netnih.gov Similarly, GC×GC-TOF-MS provides unparalleled separation and detection capabilities for untargeted screening and in-depth profiling. nih.govnih.gov

Targeted Analytical Methods for Low Abundance Compounds

The accurate quantification of this compound and other low-abundance, potent aroma compounds in wine necessitates the use of targeted analytical methods. These methods are essential because non-targeted approaches, while useful for profiling a wide range of volatile compounds, often lack the sensitivity to detect molecules present at very low concentrations, such as this compound. frontiersin.org

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds in wine. chromatographyonline.com For compounds at trace levels, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. researchgate.netnih.gov This technique, particularly with a triple quadrupole (QqQ) detector operating in selected reaction monitoring (SRM) mode, allows for the reliable quantification of compounds at sub-µg/L levels, even within the complex wine matrix. researchgate.netnih.gov The use of GC-MS/MS has been successfully applied to the analysis of various lactones in wine, demonstrating its power for trace-level detection. chromatographyonline.comresearchgate.net

To overcome the challenges of low concentration, a pre-concentration step is typically required before chromatographic analysis. nih.govcore.ac.uk Common techniques include:

Solid-Phase Extraction (SPE): This method involves passing the liquid wine sample through a solid adsorbent that retains the compounds of interest, which are then eluted with a solvent. SPE has been effectively used for the simultaneous determination of multiple lactones and furanones in wine. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique where a fiber coated with a stationary phase is exposed to the headspace above the wine sample. nih.govresearchgate.net The volatile compounds adsorb to the fiber and are then thermally desorbed into the gas chromatograph. nih.gov The efficiency of HS-SPME is influenced by factors such as fiber type, extraction time and temperature, and the composition of the wine matrix (e.g., ethanol, sugar, and pH). nih.govresearchgate.net

Stable Isotope Dilution Analysis (SIDA) is another powerful targeted method that provides high accuracy and precision. frontiersin.orgawri.com.au This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., deuterated this compound) to the sample as an internal standard. flinders.edu.au Because the labeled standard has nearly identical chemical and physical properties to the native compound, it co-elutes during chromatography and can correct for losses during sample preparation and analysis, leading to more accurate quantification. awri.com.auflinders.edu.au

Table 1: Comparison of Targeted Analytical Methods for this compound

| Analytical Method | Detector | Key Features | Reported Applications for Lactones |

|---|---|---|---|

| GC-MS | Mass Spectrometry | Good for identifying and quantifying a wide range of volatile compounds. | Analysis of various lactones in wine. nih.govcore.ac.uk |

| GC-MS/MS (QqQ) | Tandem Mass Spectrometry | High sensitivity and selectivity, ideal for trace-level quantification in complex matrices. researchgate.netnih.gov | Quantification of γ- and δ-lactones at sub-µg/L levels. nih.gov |

| HS-SPME-GC-MS | Mass Spectrometry | Solvent-free, effective for volatile and semi-volatile compounds. nih.govresearchgate.net | Quantitative analysis of a wide range of lactones in wine. nih.govresearchgate.net |

| SPE-GC-MS/MS | Tandem Mass Spectrometry | Allows for cleanup and concentration of analytes from the wine matrix. researchgate.net | Simultaneous determination of 14 lactones and 3 furanones. researchgate.net |

| SIDA | GC-MS or GC-MS/MS | High accuracy and precision due to the use of stable isotope-labeled internal standards. frontiersin.orgawri.com.au | Quantification of γ-lactones. flinders.edu.au |

Considerations for Sensitivity and Wine Matrix Complexity

The analysis of this compound is significantly challenged by two main factors: the extremely low concentrations at which it is often present and the inherent complexity of the wine matrix. researchgate.net Wine is a multifaceted mixture containing ethanol, sugars, acids, tannins, and a vast array of other volatile and non-volatile compounds that can interfere with the detection of trace analytes. nih.govives-openscience.eu

The sensitivity of an analytical method is paramount, as this compound can be odor-active at concentrations well below what standard, non-targeted methods can detect. frontiersin.orgbris.ac.uk For instance, the odor threshold for the most potent isomer of this compound is exceptionally low, in the range of picograms per liter of air. researchgate.netresearchgate.net This necessitates methods capable of reaching detection limits in the ng/L range. researchgate.net Techniques like GC-MS/MS are often preferred over single-quadrupole GC-MS because they can filter out matrix interferences, thereby enhancing the signal-to-noise ratio and improving sensitivity. researchgate.netnih.gov

The wine matrix itself can have a profound impact on the analysis. This "matrix effect" can either suppress or enhance the signal of the target analyte, leading to inaccurate quantification. researchgate.net For example, components like ethanol and total acidity can alter the volatility and release of lactones from the wine into the headspace during HS-SPME analysis. ives-openscience.euunibz.it Studies have shown that higher ethanol content can influence the perception and release of certain lactones. ives-openscience.eu Similarly, the presence of co-eluting compounds from the matrix can interfere with the ions being monitored in the mass spectrometer, a challenge that was noted in the development of an HS-SPME method for γ-lactones. flinders.edu.au

To mitigate these matrix effects, several strategies are employed:

Sample Dilution: Diluting the wine sample can reduce the concentration of interfering matrix components. researchgate.net

Matrix-Matched Calibration: Creating calibration standards in a model wine or a de-aromatized wine that closely mimics the matrix of the samples can help to compensate for matrix effects. researchgate.net

Standard Addition: This involves adding known amounts of the analyte to the actual sample to create a calibration curve within the sample's own matrix, providing a more accurate quantification. core.ac.uk

Use of Internal Standards: As mentioned previously, stable isotope-labeled internal standards are particularly effective as they behave almost identically to the analyte and are affected by the matrix in the same way. awri.com.auflinders.edu.au

Table 2: Challenges and Mitigation Strategies in this compound Analysis

| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Low Abundance | This compound is often present at trace levels (ng/L), below the detection limits of non-targeted methods. | Use of high-sensitivity techniques like GC-MS/MS; pre-concentration steps (SPE, HS-SPME). | frontiersin.orgresearchgate.net |

| Matrix Complexity | Wine contains a high concentration of ethanol, sugars, acids, and other compounds that can interfere with analysis. | Sample dilution, matrix-matched calibration, standard addition, use of internal standards. | researchgate.netnih.govcore.ac.uk |

| Co-eluting Compounds | Other compounds in the wine matrix can have similar retention times and mass spectra, leading to analytical interference. | High-resolution capillary GC columns, selective detection with MS/MS (SRM mode). | nih.govflinders.edu.au |

| Matrix-Induced Signal Suppression/Enhancement | The wine matrix can alter the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate results. | Stable Isotope Dilution Analysis (SIDA) is the gold standard for correcting these effects. | awri.com.auflinders.edu.au |

Development of Reference Standards

The availability of pure reference standards is a prerequisite for the accurate identification and quantification of chemical compounds in any analytical method. For this compound, which has eight possible stereoisomers, the synthesis of enantiomerically pure standards is crucial for several reasons. bris.ac.uk Firstly, it allows for the definitive confirmation of the structure of the naturally occurring lactone. researchgate.net Secondly, since different stereoisomers can have vastly different sensory properties and odor thresholds, individual standards are needed to study their specific contributions to wine aroma. bris.ac.ukcnr.it

The first enantioselective synthesis of this compound was a significant achievement, enabling researchers to confirm the absolute configuration of the isomer found in wine as (3S,3aS,7aR)-(-)-wine lactone. researchgate.netresearchgate.net Various synthetic routes have since been developed to produce enantiomerically pure this compound and its isomers. researchgate.netcnr.itoup.com These syntheses often involve multiple steps and employ advanced organic chemistry techniques, such as:

Palladium-catalyzed enantioselective allylic substitution. researchgate.net

Intramolecular Diels-Alder reactions. researchgate.netoup.com

Iodolactonization. cnr.it

The development of these synthetic methods has not only provided the necessary reference materials for analytical chemistry but has also enabled more detailed sensory studies. By having access to all eight isomers, researchers were able to determine that the naturally occurring (3S,3aS,7aR)-enantiomer has an exceptionally low odor threshold, while its enantiomer is about 100 million times less potent. bris.ac.uk

Furthermore, the synthesis of stable isotope-labeled analogs of lactones is essential for developing the most accurate quantitative methods, such as SIDA. awri.com.auflinders.edu.au For example, deuterated γ-lactones have been synthesized for use as internal standards in the analysis of these compounds in wine. flinders.edu.au These labeled standards are critical for overcoming the matrix effects discussed previously and for achieving reliable quantification at trace levels. awri.com.auflinders.edu.au

Sensory Perception and Contribution to Aroma Profiles

Odor Activity Values (OAVs) and Their Significance

The contribution of a volatile compound to the aroma of a wine is not determined by its concentration alone, but by the ratio of its concentration to its perception threshold. This ratio is known as the Odor Activity Value (OAV). researchgate.netusamvcluj.ro A compound is considered to be a significant contributor to the wine's aroma profile only when its OAV is greater than 1. researchgate.netusamvcluj.ro

Wine lactone is recognized as a potent odorant in several white wine varieties, including Scheurebe and Gewürztraminer, precisely because of its high OAV. Despite its presence in very low concentrations, its extremely low odor threshold means it can be a key impact odorant. frontiersin.org In studies of Gewürztraminer and Scheurebe wines, this compound was identified as one of the most powerful odorants alongside compounds like ethyl octanoate, ethyl hexanoate, and (E)-β-damascenone, based on its high OAV. The molecule's low concentration often makes it difficult to detect in standard, non-targeted volatile profiling experiments, yet its sensory impact remains high. frontiersin.orgbris.ac.uk

Perception Thresholds and Their Variability Among Isomers

This compound possesses three asymmetric carbon atoms, resulting in eight possible stereoisomers (four pairs of enantiomers). bris.ac.uk There is a vast difference in the odor detection thresholds among these isomers, highlighting the importance of stereochemistry in sensory perception. bris.ac.uk

The (3S,3aS,7aR)-isomer, which is the form typically identified in wine, is characterized by its exceptionally low odor threshold, making it highly potent. ubinkim.com In contrast, its enantiomer has a perception threshold that is several orders of magnitude higher, rendering it sensorially insignificant at the concentrations it might be found at. bris.ac.ukubinkim.com This immense variation underscores how the specific three-dimensional structure of the molecule dictates its ability to interact with olfactory receptors.

Table 1: Odor Detection Thresholds of this compound Isomers A comparison of the reported odor detection thresholds for the most and least potent stereoisomers of this compound.

| Isomer | Odor Detection Threshold (in air) | Reference |

| (3S,3aS,7aR)-1 | 0.02 pg/L | ubinkim.com |

| ent-1 (enantiomer) | 1.0 µg/L | ubinkim.com |

Interaction with Other Volatile and Non-Volatile Wine Components

The perception of this compound is not isolated but is influenced by its interaction with other compounds in the wine matrix. This "matrix effect" can alter the volatility and, therefore, the perceived intensity of aroma compounds. researchgate.net Non-volatile components such as phenolic compounds (e.g., catechins), polysaccharides, and proteins can engage in weak interactions with aroma molecules, reducing their release from the wine. researchgate.net For instance, studies on other lactones, like whiskey lactone, have confirmed that their volatility can be reduced through interactions with epicatechin. researchgate.net

Impact of Winemaking Practices on this compound Levels and Sensory Attributes

This compound is a key flavor constituent in specific aromatic white grape varieties, most notably Gewürztraminer, Scheurebe, and Riesling. ubinkim.com It imparts a characteristic sweet, coconut-like, and woody aroma to these wines. bris.ac.ukbris.ac.uk While this compound itself has not been found in unfermented grape juice, its precursors are present in the grapes. bris.ac.uk Research has shown that a glycosidic precursor can be isolated from Riesling grape juice, which later converts to this compound. Quantitative studies confirm that this compound is a potent odorant in both Gewürztraminer and Scheurebe wines. The distinct aromatic profiles of these varieties are shaped by a combination of potent compounds, with this compound playing a significant role.

Table 2: this compound in Different Grape Varieties Summary of the role and presence of this compound in key grape varieties.

| Grape Variety | Role of this compound | Reference |

| Gewürztraminer | Identified as a character-impact odorant, contributing to the complex aroma profile. | ubinkim.com |

| Scheurebe | A potent odorant contributing to the overall aroma. | ubinkim.com |

| Riesling | An important flavor constituent; a key precursor has been isolated from Riesling grapes. | ubinkim.com |

The final concentration of this compound is indirectly influenced by grape ripening and terroir—the unique environmental conditions of a vineyard, including its climate, soil, and altitude. oeno-one.euresearchgate.net Terroir factors like temperature and solar radiation during the ripening season have a major impact on the development of aroma precursors in the grape. oeno-one.euoeno-one.eu this compound is formed from a precursor, (E)-8-carboxylinalool, which is itself derived from linalool (B1675412) found in the grape. bris.ac.uk The concentration of these precursors at harvest is dictated by the grape's maturity level, which is a direct consequence of the terroir. oeno-one.eu

Climatic conditions play a crucial role. For example, studies have shown that wines from vineyards at lower altitudes and in warmer climates can exhibit higher concentrations of certain lactones. mdpi.com Conversely, cooler ripening conditions may favor the development of other aroma compounds. researchgate.net Heat stress during ripening can also alter the metabolism of the grape, potentially leading to an increase in the formation of other lactones from the degradation of fatty acids. winebusiness.com Therefore, the specific terroir and the degree of grape ripeness at harvest are fundamental in determining the potential for this compound formation. oeno-one.euresearchgate.net

This compound is primarily generated during wine maturation and aging. bris.ac.uk The formation pathway from its precursor is a very slow, acid-catalyzed reaction, meaning that the conditions and duration of aging are critical factors. bris.ac.uk Aging can occur in different vessels, such as stainless steel tanks or bottles, and each environment affects the evolution of the wine's aroma profile differently. nih.goviastate.edu